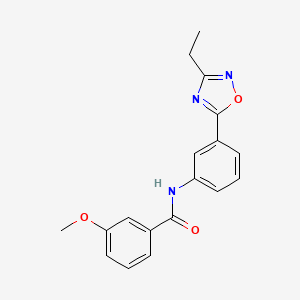
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide, also known as EPM-01, is a novel compound that has been recently synthesized and studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives, which have been widely investigated for their pharmacological properties.
作用機序
The exact mechanism of action of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activation of the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound has been shown to modulate the levels of various neurotransmitters, including serotonin and dopamine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, particularly in the central nervous system. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. Additionally, this compound has been shown to inhibit the activation of microglia, which are involved in the inflammatory response in the brain.
実験室実験の利点と制限
One of the main advantages of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, this compound has shown potential as an antidepressant and anxiolytic agent, which could have significant clinical implications. However, one of the limitations of this compound is its relatively limited studies and researches, which requires further investigation.
将来の方向性
There are several future directions for the research of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to investigate the potential of this compound as an antidepressant and anxiolytic agent. Furthermore, the exact mechanism of action of this compound needs to be further elucidated to fully understand its potential applications in scientific research.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been investigated for its potential as a neuroprotective agent, as well as an antidepressant and anxiolytic agent. While further research is needed to fully understand its potential applications, this compound has significant potential as a therapeutic agent in the treatment of various neurological and psychiatric disorders.
合成法
The synthesis of N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide involves the reaction of 3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline with 3-methoxybenzoyl chloride in the presence of a base catalyst. The resulting product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
N-(3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)-3-methoxybenzamide has shown promising results in various scientific research applications, particularly in the field of neuroscience. It has been investigated for its potential as a neuroprotective agent, as it has been shown to inhibit the activation of microglia and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been studied for its potential as an antidepressant and anxiolytic agent, as it has been shown to increase the levels of serotonin and dopamine in the brain.
特性
IUPAC Name |
N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-16-20-18(24-21-16)13-7-4-8-14(10-13)19-17(22)12-6-5-9-15(11-12)23-2/h4-11H,3H2,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQAUMUBLOVVPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methoxyphenyl)-1-{N'-[(E)-[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B7702270.png)
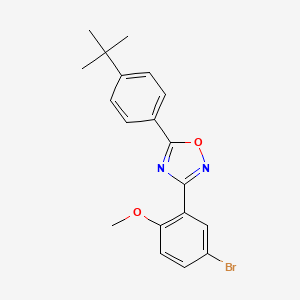

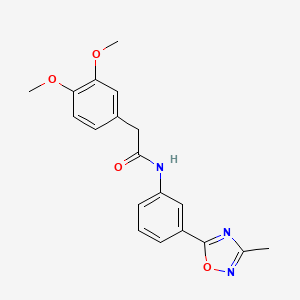
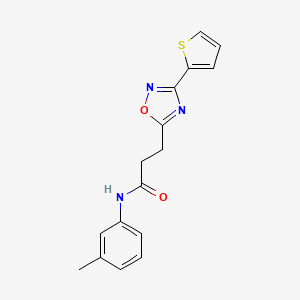
![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7702312.png)


![5-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7702323.png)


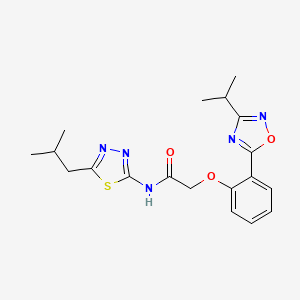
![3-[4-(Dimethylsulfamoyl)phenyl]propanamide](/img/structure/B7702357.png)
